molecular formula C10H12O4 B13524018 2-Ethoxymandelic Acid

2-Ethoxymandelic Acid

Cat. No.: B13524018
M. Wt: 196.20 g/mol
InChI Key: UFKRCAUUHGGBLQ-UHFFFAOYSA-N
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Description

2-(2-ethoxyphenyl)-2-hydroxyacetic acid is an organic compound with a molecular formula of C10H12O4 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with glyoxylic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-(2-ethoxyphenyl)-2-hydroxyacetic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-ethoxyphenyl)acetic acid or 2-(2-ethoxyphenyl)acetone.

    Reduction: Formation of 2-(2-ethoxyphenyl)ethanol.

    Substitution: Formation of 2-(2-amino-phenyl)-2-hydroxyacetic acid or 2-(2-thio-phenyl)-2-hydroxyacetic acid.

Scientific Research Applications

2-(2-ethoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenyl)-2-hydroxyacetic acid
  • 2-(2-propoxyphenyl)-2-hydroxyacetic acid
  • 2-(2-butoxyphenyl)-2-hydroxyacetic acid

Uniqueness

2-(2-ethoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O4/c1-2-14-8-6-4-3-5-7(8)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13)

InChI Key

UFKRCAUUHGGBLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C(=O)O)O

Origin of Product

United States

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